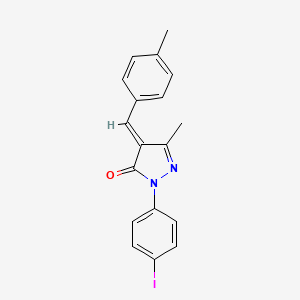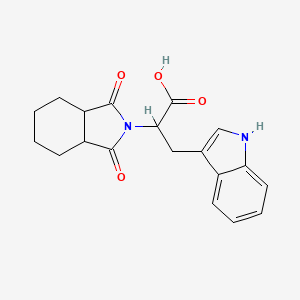
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
Übersicht
Beschreibung
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid, commonly known as CPI-1189, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. CPI-1189 belongs to the class of compounds known as histone deacetylase inhibitors (HDACi), which have been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Wirkmechanismus
CPI-1189 exerts its effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is a key mechanism by which gene expression is regulated, and HDAC inhibitors like CPI-1189 can alter gene expression patterns by increasing histone acetylation. CPI-1189 has also been shown to inhibit the activity of other enzymes, such as the proteasome, which is involved in protein degradation.
Biochemical and Physiological Effects
CPI-1189 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. CPI-1189 has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to reduce oxidative stress and inflammation in the brain. Additionally, CPI-1189 has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CPI-1189 has several advantages for use in lab experiments. It is a potent and selective HDAC inhibitor, which makes it a useful tool for studying the role of HDAC enzymes in gene regulation and disease pathogenesis. CPI-1189 has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, CPI-1189 has some limitations for use in lab experiments. It is a relatively complex compound to synthesize, which may limit its availability for use in large-scale experiments. Additionally, CPI-1189 has not been extensively studied in humans, which may limit its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on CPI-1189. One area of interest is the development of CPI-1189 as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of CPI-1189 as a potential adjuvant therapy for cancer, in combination with other chemotherapeutic agents. Additionally, further studies are needed to understand the mechanisms underlying the neuroprotective effects of CPI-1189, and to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, CPI-1189 is a promising compound with potential therapeutic applications in various diseases. It has been extensively studied for its anti-inflammatory, anti-tumor, and neuroprotective effects, and has been shown to have low toxicity in animal studies. Further research is needed to fully understand the mechanisms underlying its effects, and to explore its potential as a therapeutic agent in humans.
Wissenschaftliche Forschungsanwendungen
CPI-1189 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. CPI-1189 has also been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, CPI-1189 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h3-5,8,10,13-14,16,20H,1-2,6-7,9H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGBTNBWQQOTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(2,4-dichlorophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971206.png)
![N-benzyl-4-fluoro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3971213.png)
![4-chloro-N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3971223.png)
![1-phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971225.png)

![2-methyl-4-{3-[(2-pyridin-3-ylpiperidin-1-yl)carbonyl]phenyl}but-3-yn-2-ol](/img/structure/B3971235.png)
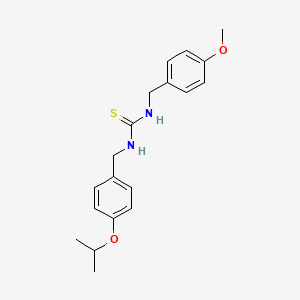
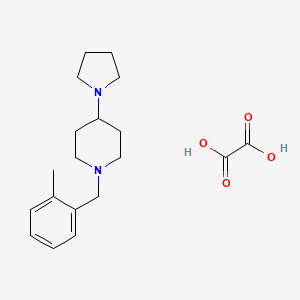
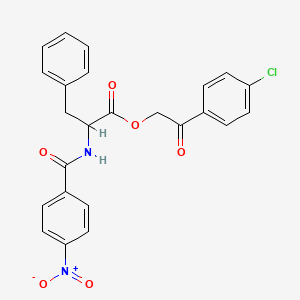
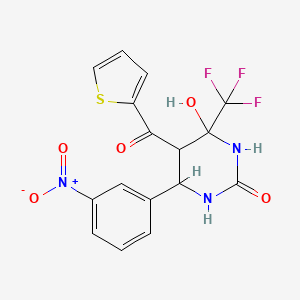
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3971270.png)
